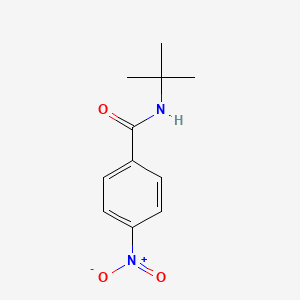

N-tert-Butyl-4-nitrobenzamide

Description

N-tert-Butyl-4-nitrobenzamide is a benzamide (B126) derivative characterized by a tert-butyl group attached to the amide nitrogen and a nitro group at the para position of the benzene (B151609) ring. smolecule.com This specific arrangement of functional groups bestows upon the molecule a unique combination of steric and electronic properties that are leveraged in various scientific applications.

In the realm of organic synthesis, this compound serves as a valuable intermediate for the construction of more complex molecular architectures. Its strategic importance lies in the reactivity of its nitro group, which can be readily transformed into other functional groups, and the stability imparted by the tert-butyl group. For instance, the reduction of the nitro group to an amine is a key step in the synthesis of N-tert-butyl-4-aminobenzamide, a precursor to various other compounds. smolecule.comchemicalbook.com This transformation opens up pathways to a range of substituted benzamides. smolecule.com The compound is also utilized in the development of novel synthetic methodologies. smolecule.com

In materials science, the electron-withdrawing nature of the nitro group makes this compound a candidate for applications in photoresist materials. This is attributed to the potential for the nitro group to facilitate polymerization processes when exposed to UV light.

The chemical behavior of this compound is a direct consequence of its two primary functional groups: the N-tert-butyl group and the 4-nitro group.

The N-tert-butyl group is a bulky substituent that provides significant steric hindrance around the amide bond. This steric bulk can influence the molecule's reactivity and conformation. It also increases the lipophilicity of the compound, affecting its solubility in various solvents.

The 4-nitro group is a strong electron-withdrawing group. This property has a profound effect on the electronic distribution within the benzene ring, making the aromatic ring susceptible to nucleophilic aromatic substitution reactions under certain conditions. smolecule.com Furthermore, the nitro group is readily reduced to an amino group, a common and synthetically useful transformation. smolecule.comgoogle.com

The interplay of these structural features dictates the compound's utility as a building block in the synthesis of more elaborate molecules and its potential in materials science applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Molecular Weight | 222.24 g/mol | nih.gov |

| Melting Point | 159-161 °C | amazonaws.com |

| XLogP3 | 2.1 | nih.gov |

| CAS Number | 42498-30-6 | nih.gov |

Spectroscopic Data for this compound

| Technique | Key Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.17 (d, J = 8.8 Hz, 2H), 7.83 (d, J = 9.2 Hz, 2H), 6.23 (br. s, 1H), 1.44 (s, 9H) | amazonaws.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.9, 149.1, 141.5, 127.9, 123.5, 52.2, 28.6 | amazonaws.com |

| IR (KBr) | 3311, 3072, 2972, 2929, 1642, 1599, 1546, 1460, 1396, 1348, 1311, 1225, 866, 721 cm⁻¹ | amazonaws.com |

| Mass Spectrometry (EI) | m/z: 28, 41, 56, 76, 92, 104, 120, 134, 150, 167, 179, 207, 222 | amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLKNAGHERYTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308212 | |

| Record name | N-tert-Butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-30-6 | |

| Record name | N-tert-Butyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethylethyl)-4-nitro-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Design

Established Synthetic Routes and Reaction Conditions

The primary and most well-documented method for synthesizing N-tert-Butyl-4-nitrobenzamide is through the acylation of tert-butylamine (B42293) with a 4-nitrobenzoic acid derivative. smolecule.com This approach is favored for its reliability and relatively high yields.

The most common strategy involves the activation of 4-nitrobenzoic acid to facilitate the nucleophilic attack by tert-butylamine. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. smolecule.com The reaction of 4-nitrobenzoyl chloride with tert-butylamine is a robust method for forming the desired amide bond. google.com

The general reaction is as follows: 4-nitrobenzoyl chloride + tert-butylamine → this compound + HCl

To neutralize the hydrochloric acid byproduct, which can form a non-reactive ammonium (B1175870) salt with the starting amine, a base such as pyridine (B92270) or triethylamine (B128534) is often added.

Optimization of the condensation reaction is critical for maximizing yield and purity. Key parameters that are frequently adjusted include temperature, solvent, and the stoichiometry of the reactants.

For instance, conducting the reaction at a reduced temperature, such as 5–10°C, helps to minimize side reactions, including the potential hydrolysis of the highly reactive acid chloride. The dropwise addition of the acid chloride to the amine solution is also a standard procedure to maintain temperature control and prevent localized overheating. A patent describing this process reported a 77% yield when the reaction between 4-nitrobenzoyl chloride and tert-butylamine was carried out, resulting in crystalline this compound. google.comgoogle.com

| Parameter | Optimal Condition | Rationale |

| Reactants | 4-nitrobenzoyl chloride, tert-butylamine | High reactivity of acid chloride promotes amide formation. google.com |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, preventing amine salt formation. |

| Temperature | 5–10°C | Minimizes side reactions and hydrolysis of the acid chloride. |

| Solvent | Anhydrous Ethyl Acetate (B1210297) | A polar aprotic solvent that facilitates the reaction. |

On an industrial scale, efficiency, cost, and safety are paramount. The synthesis of this compound has been adapted for large-scale production, often employing continuous flow chemistry in microreactors.

A Chinese patent outlines a method using a microchannel reactor for the continuous production of this compound. google.com This approach offers superior control over reaction parameters compared to batch processing. In this system, solutions of p-nitrobenzoic acid and thionyl chloride in toluene (B28343) are first reacted to form p-nitrobenzoyl chloride. google.com This solution is then mixed with tert-butylamine and an inorganic base in a second microchannel reactor. google.com

This continuous flow method allows for precise control over temperature, pressure, and residence time, leading to high yields (often exceeding 90%) and purity. google.com The use of mixed solvents like toluene and water has also been noted as an optimization strategy in industrial settings.

| Parameter | Industrial Condition (Microreactor) | Impact on Yield/Purity |

| Temperature | 100–150°C | Higher temperature accelerates reaction kinetics in a controlled environment. google.com |

| Pressure | 0.5–2.0 MPa | Maintained pressure ensures consistent flow and reaction conditions. google.com |

| Residence Time | 1.0–1.5 min | Short residence time increases throughput and minimizes byproduct formation. google.com |

| Solvent System | Toluene | Allows for a continuous "one-pot" process from the acid to the amide. google.com |

The nitro group of this compound is a valuable functional group for subsequent transformations, most notably its reduction to an amino group to form N-tert-Butyl-4-aminobenzamide. chemicalbook.com This resulting aniline (B41778) derivative is a precursor for a wide range of more complex molecules and pharmaceutical intermediates. biosynth.com

Catalytic hydrogenation is the most common and efficient method for the reduction of the nitro group. smolecule.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) and Raney Nickel. google.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate at moderate temperatures (20–50°C) and hydrogen pressures (1–3 atm). google.com A patent describes a procedure where this compound is reduced using hydrazine (B178648) in the presence of 5% Pd/C in 95% ethanol at 55°C, yielding N-tert-Butyl-4-aminobenzamide with a 90% yield. google.com

More advanced protocols utilize microchannel reactors for the hydrogenation step as well. google.com In such a setup, a solution of this compound in methanol (B129727) or ethanol is mixed with hydrogen gas and passed through a column containing a catalyst, such as Raney Nickel. google.com This method is noted for its safety, efficiency, and high yield. google.com

| Parameter | Condition | Outcome |

| Catalyst | 10% Pd/C or Raney-Ni | High activity and ease of recovery. |

| Hydrogen Source | Hydrogen Gas (1–3 atm) or Hydrazine | Effective reducing agents for the nitro group. google.com |

| Solvent | Ethyl Acetate or Ethanol | Polar solvents enhance hydrogen solubility and reaction rate. google.com |

| Temperature | 20–55°C | Balances reaction rate with catalyst stability and selectivity. google.com |

Nitro Group Reduction in Multi-step Synthesis

Emerging and Alternative Synthetic Approaches

The synthesis of this compound has traditionally followed established routes, often involving the acylation of tert-butylamine with a 4-nitrobenzoyl derivative. However, the field of organic synthesis is continually evolving, leading to the development of novel and more efficient methodologies for amide bond formation. These emerging strategies often prioritize milder reaction conditions, greater atom economy, and broader substrate applicability.

Oxidative amidation has emerged as a powerful alternative for synthesizing amides directly from aldehydes and amines, thereby avoiding the need to pre-activate the carboxylic acid. This transformation can be facilitated by various catalytic systems.

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the oxidative amidation of aldehydes. bohrium.comsioc-journal.cn In these reactions, the NHC catalyst activates the aldehyde, which then reacts with an amine in the presence of an oxidant. For instance, systems using copper(I) iodide with an NHC precursor and tert-butyl hydroperoxide (TBHP) as the oxidant have proven effective for a wide range of aldehydes and amines. thieme-connect.deorganic-chemistry.org While a direct, high-yield synthesis of this compound from 4-nitrobenzaldehyde (B150856) and tert-butylamine using this specific method is a logical extension, the literature provides broad substrate scopes that suggest its feasibility. thieme-connect.deorganic-chemistry.org Another approach involves an iron(II)-hydride complex and an NHC ligand to catalyze the oxidative amidation, showcasing the versatility of metal-NHC cooperative catalysis. bohrium.com

Metal-free oxidative amidation methods have also been developed. One such system uses dibromoisocyanuric acid (DBI) under mild conditions to generate an acyl bromide intermediate from an aldehyde, which then readily reacts with primary or secondary amines to form the corresponding amide in high yields. lookchem.com Additionally, iodide-catalyzed oxidative amidation using potassium iodide and TBHP as the terminal oxidant has been demonstrated for various benzaldehydes and primary amines. thieme-connect.com

A one-pot oxidative process starting from 4-nitrobenzaldehyde can proceed via a hydrazone intermediate. nih.govacs.org Treatment with potassium bromide, Oxone, and potassium carbonate forms an acyl diazene (B1210634) in situ, which upon reaction with an amine yields the amide. nih.govacs.org

| Catalyst/Reagent System | Aldehyde Substrate | Amine Substrate | Oxidant | Key Features |

| CuI / NHC | Benzaldehydes | Primary & Secondary Amines | TBHP | Additive-free, broad scope. thieme-connect.deorganic-chemistry.org |

| Fe(II)-hydride / NHC | Aldehydes | Primary & Secondary Amines | TBHP | Efficient for mono- and disubstituted amides. bohrium.com |

| Dibromoisocyanuric acid (DBI) | Aromatic & Aliphatic Aldehydes | Primary & Secondary Amines | DBI (acts as oxidant source) | Metal-free, mild conditions, high yields. lookchem.com |

| Potassium Iodide | Benzaldehydes | Primary Amines | TBHP | Metal-free catalysis. thieme-connect.com |

This table presents generalized findings from the cited research and suggests the potential applicability to the synthesis of this compound.

Visible-light photoredox catalysis has provided a green and powerful platform for forging new chemical bonds under exceptionally mild conditions. This has been extended to amide synthesis through novel mechanistic pathways. rsc.orgchinesechemsoc.org

A notable application of photoredox catalysis is the selective rearrangement of oxaziridines to amides. rsc.orgnih.gov Oxaziridines, which can be prepared from aldehydes or imines, undergo this transformation via a single electron transfer (SET) pathway. rsc.orgnih.govmdpi.com The process, promoted by a weak base and a photocatalyst under visible light, demonstrates excellent functional group tolerance and provides good to excellent yields. rsc.orgnih.gov This method represents a synthetically valuable route to amides from carbonyl compounds, and its application could conceptually be extended to the synthesis of this compound from an appropriate oxaziridine (B8769555) precursor. mdpi.com

Photoredox Catalysis in Amide Synthesis

Strategic Derivatization and Analogue Development

This compound is a valuable scaffold for chemical modification, serving as a versatile intermediate for the development of diverse analogues.

The primary sites for derivatization on this compound are the nitro group and the aromatic ring. The nitro group is particularly amenable to chemical transformation.

The most common derivatization is the reduction of the nitro group to an amine, yielding N-tert-butyl-4-aminobenzamide. smolecule.com This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source such as hydrogen gas or hydrazine. google.comgoogle.com The resulting amino group is a versatile handle for further functionalization. For example, it can undergo acetylation to produce N-tert-butyl-4-acetamidobenzamide. google.com

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Hydrazine, Pd/C | N-tert-Butyl-4-aminobenzamide | Nitro Group Reduction google.com |

| N-tert-Butyl-4-aminobenzamide | Acetic Anhydride | N-tert-Butyl-4-acetamidobenzamide | Amine Acetylation google.com |

The utility of this compound as a synthetic intermediate is well-established, primarily due to the reactivity of the nitro group. Its reduction to N-tert-butyl-4-aminobenzamide is a key step in the synthesis of more complex molecules and pharmaceutical intermediates. biosynth.comgoogle.com For instance, N-tert-butyl-4-aminobenzamide serves as a precursor for compounds investigated for potential therapeutic effects. The robust nature of the tert-butyl group provides steric bulk and metabolic stability, making the core benzamide (B126) structure a desirable feature in medicinal chemistry. The synthesis of various dinitro and diamino analogues of N-tert-butylbenzamide has also been explored, highlighting its role as a foundational building block. google.com

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopic Fingerprinting

Proton NMR (¹H NMR) spectroscopy of N-tert-Butyl-4-nitrobenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. amazonaws.comrsc.org

The aromatic region of the spectrum is characterized by two doublets. amazonaws.comrsc.org A downfield doublet, appearing around δ 8.22-8.25 ppm, is assigned to the two aromatic protons ortho to the electron-withdrawing nitro group. rsc.orgrsc.org Another doublet, found slightly upfield around δ 7.83-7.87 ppm, corresponds to the two aromatic protons ortho to the amide group. amazonaws.comrsc.org The coupling constant for these doublets is typically observed around 8.7-8.8 Hz, indicative of ortho coupling. amazonaws.comrsc.orggoogle.com

A broad singlet is observed in the range of δ 6.097-6.23 ppm, which is attributed to the amide (N-H) proton. amazonaws.comgoogle.com The most upfield signal is a sharp singlet at approximately δ 1.44-1.50 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. amazonaws.comrsc.orggoogle.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.22 - 8.25 | Doublet | 2H | Aromatic protons (ortho to -NO₂) |

| 7.83 - 7.87 | Doublet | 2H | Aromatic protons (ortho to -CONH) |

| 6.097 - 6.23 | Broad Singlet | 1H | Amide proton (-NH) |

| 1.44 - 1.50 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The Carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of this compound. The spectrum, also typically run in CDCl₃, shows distinct peaks for each unique carbon atom. amazonaws.comrsc.org

The carbonyl carbon of the amide group gives a signal in the downfield region, around δ 164.8-164.9 ppm. amazonaws.comrsc.org The aromatic carbon attached to the nitro group (C-NO₂) is observed at approximately δ 149.1-149.3 ppm, while the aromatic carbon attached to the amide group (C-CONH) appears around δ 141.5 ppm. amazonaws.comrsc.orgrsc.org The signals for the aromatic CH carbons are found at approximately δ 127.9 ppm and δ 123.5-123.7 ppm. amazonaws.comrsc.orgrsc.org

The quaternary carbon of the tert-butyl group resonates at about δ 52.2 ppm, and the methyl carbons of the tert-butyl group show a signal around δ 28.6-28.7 ppm. amazonaws.comrsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.8 - 164.9 | Amide Carbonyl Carbon (C=O) |

| 149.1 - 149.3 | Aromatic Carbon attached to -NO₂ |

| 141.5 | Aromatic Carbon attached to -CONH |

| 127.9 | Aromatic CH |

| 123.5 - 123.7 | Aromatic CH |

| 52.2 | Quaternary Carbon of tert-Butyl group |

| 28.6 - 28.7 | Methyl Carbons of tert-Butyl group |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, often recorded using a KBr pellet, displays several characteristic absorption bands that confirm the presence of its key functional groups. amazonaws.comrsc.org

A strong absorption band is observed in the region of 1642-1650 cm⁻¹, which is characteristic of the amide C=O stretching vibration. amazonaws.comrsc.orgrsc.org The N-H stretching vibration of the secondary amide appears as a distinct peak around 3305-3330 cm⁻¹. rsc.orgrsc.org

The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration of the NO₂ group is found at approximately 1520-1522 cm⁻¹, while the symmetric stretching vibration appears around 1342-1348 cm⁻¹. amazonaws.comrsc.org

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3305 - 3330 | N-H Stretch | Amide |

| 1642 - 1650 | C=O Stretch | Amide (Amide I) |

| 1520 - 1522 | Asymmetric NO₂ Stretch | Nitro |

| 1342 - 1348 | Symmetric NO₂ Stretch | Nitro |

Raman Spectroscopy Applications in Structural Elucidation

Raman spectroscopy provides complementary information to FT-IR for the structural elucidation of this compound. While detailed Raman spectroscopic data for this specific compound is less commonly reported in readily available literature, the technique is valuable for confirming the presence of the aromatic ring and the nitro group. google.comeurjchem.com The symmetric stretching of the nitro group, which is often a strong and sharp band in the Raman spectrum, would be expected around 1350 cm⁻¹. The aromatic ring vibrations would also give rise to characteristic signals.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly employed for this purpose, providing high sensitivity and resolution. rsc.org For this compound, HRMS confirms the molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass.

The molecular formula of this compound is C₁₁H₁₄N₂O₃. nih.gov The exact mass is a critical parameter derived from the sum of the masses of the most abundant isotopes of its constituent elements. According to the public chemical database PubChem, the calculated monoisotopic mass of this compound is 222.10044231 Da. nih.gov Experimental verification of this value via HRMS serves as definitive proof of the compound's identity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Calculated Monoisotopic Mass | 222.10044231 Da | nih.gov |

| Nominal Molecular Weight | 222.24 g/mol | nih.govsmolecule.com |

In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization, the this compound molecule breaks apart in a predictable manner, yielding characteristic fragment ions. The fragmentation is influenced by the functional groups present, primarily the amide linkage, the tert-butyl group, and the nitro-substituted aromatic ring.

A common fragmentation pathway for amides involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, a significant fragmentation event is the alpha-cleavage leading to the loss of the stable tert-butyl carbocation. This process results in the formation of a 4-nitrobenzamide (B147303) radical cation or subsequent rearrangement products. Another key fragmentation is the cleavage of the amide C-N bond, which would lead to the formation of the 4-nitrobenzoyl cation. This fragment is often observed in the mass spectra of similar compounds. rsc.org The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 150 and 104 for this compound, which correspond to key fragments. nih.gov

| Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) | Possible Origin |

|---|---|---|

| [O₂N-C₆H₄-CO]⁺ (4-nitrobenzoyl cation) | 150 | Cleavage of the amide C-N bond |

| [C₆H₄-CO]⁺ (Benzoyl cation fragment) | 104 | Loss of NO₂ from the 4-nitrobenzoyl cation |

| [C(CH₃)₃]⁺ (tert-butyl cation) | 57 | Alpha-cleavage at the amide nitrogen |

Advanced Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) within a pure chemical compound. This analysis provides the empirical formula of the substance, which can then be compared with the molecular formula obtained from techniques like HRMS. For this compound (C₁₁H₁₄N₂O₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The process typically involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The mass of each element in the original sample is then calculated from the masses of these products. The percentage of oxygen is often determined by difference.

Comparing the experimentally determined percentages with the theoretical values is crucial for verifying the purity and confirming the identity of a synthesized compound. rsc.org Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 59.45% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.35% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.61% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.59% |

| Total | 222.244 | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of molecules like N-tert-Butyl-4-nitrobenzamide. DFT calculations balance computational cost and accuracy, making them suitable for studying the electronic characteristics and reaction mechanisms of medium-sized organic molecules.

DFT methods are employed to model the electronic structure of this compound, providing a basis for understanding its chemical behavior. Key aspects of its electronic structure that can be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The presence of the electron-withdrawing nitro (-NO₂) group and the bulky, electron-donating tert-butyl group creates a molecule with distinct electronic features. smolecule.com DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can precisely map the electron density and identify electrophilic and nucleophilic sites, thereby predicting reactivity. The nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack, while also influencing the acidity of the amide proton. The tert-butyl group, conversely, introduces significant steric hindrance and has a modest electronic effect on the amide functionality. smolecule.com

Analysis of the frontier molecular orbitals is crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. bohrium.com For related nitroaromatic compounds, DFT calculations have been used to determine this gap, providing insights into their kinetic stability and potential for charge transfer interactions. bohrium.com

Computational methods can also predict reactivity through various descriptors derived from the electronic structure. For instance, calculations on related nitrone structures have shown that reaction rates can be correlated with the calculated charge density on specific atoms, such as the nitronyl-carbon. researchgate.net Similar approaches for this compound can quantify the reactivity of the carbonyl carbon and the aromatic ring.

Table 1: Common DFT Functionals and Basis Sets for Analyzing Benzamide (B126) Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization, electronic structure, MEP. |

| M06-2X | 6-311+G(2df,p) | Thermochemistry, kinetics, and reaction mechanisms. nih.gov |

| ωB97X-D | def2-SVP | Non-covalent interactions, orbital analysis. nih.gov |

DFT calculations are invaluable for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. For this compound, this can be applied to understand its synthesis, degradation, or participation in further chemical transformations. For example, DFT has been used to study the rearrangement of oxaziridines to amides, a reaction type that can produce this compound, providing insights into reaction energies and pKa values. ulsan.ac.kr

In studies of related compounds, DFT calculations at levels like M06-2X/6-311+G(2df,p) have been used to describe complex reaction pathways, such as sigmatropic rearrangements, by computing the free energies of reactants, transition states, and products. nih.gov This approach can be used to investigate reactions involving this compound, for example, the reduction of the nitro group to an amine, which is a common transformation for this class of compounds. smolecule.com Computational modeling can help determine the most likely pathway for such a reduction, whether it proceeds through a direct mechanism or involves intermediate species.

Molecular Conformation and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Computational methods can explore the molecule's conformational landscape and the dynamics of its internal motions.

Conformational analysis can be performed by systematically rotating dihedral angles and calculating the corresponding energy of each conformation. This allows for the identification of low-energy, stable conformers and the energy barriers between them. Studies on related anilides and diarylamines have shown that the planarity of the nitrogen atom and its conjugation with the carbonyl group can create significant rotational barriers. bris.ac.uk For this compound, the key dihedral angle is defined by the plane of the aromatic ring and the plane of the amide group. The most stable conformation is expected to be one that balances the effects of π-conjugation (favoring planarity) and steric repulsion between the tert-butyl group and the aromatic ring. The characterization of these rotameric states is essential for understanding how the molecule might interact with biological targets or pack in a crystal lattice. nih.gov

Intermolecular Interaction Modeling

The way this compound molecules interact with each other and with other molecules is governed by non-covalent interactions. Computational modeling is essential for analyzing these subtle but crucial forces.

A variety of computational techniques can be used to study the non-covalent interactions (NCIs) that dictate the supramolecular chemistry of this compound. springer.com These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the nitro-substituted aromatic ring can participate in π-stacking and other electrostatic interactions.

Methods for analyzing these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points, which can characterize and quantify the strength of hydrogen bonds and other interactions. rsc.org

Non-Covalent Interaction (NCI) Index: The NCI index, often visualized through Reduced Density Gradient (RDG) plots, is a powerful tool for identifying and visualizing weak non-covalent interactions in real space. researchgate.netnih.gov It can reveal subtle interactions like weak C-H···O or N-H···π bonds. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is an energy decomposition analysis method that breaks down the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov This provides deep insight into the nature of the forces holding molecules together.

Hirshfeld Surface Analysis: This technique partitions the crystal space into molecular volumes and maps intermolecular contacts on a 2D "fingerprint plot." bohrium.comresearchgate.net It provides a quantitative summary of the types and relative importance of different non-covalent interactions in the crystal packing.

For this compound, these analyses would likely reveal strong N-H···O hydrogen bonds forming chains or dimers, a common motif for amides. researchgate.net Additionally, interactions involving the nitro group and the aromatic π-system would be expected. Computational analysis provides a detailed picture of these interactions that is often difficult to obtain through experimental means alone. springer.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-tert-Butyl-4-aminobenzamide |

| 4-nitrobenzoic acid |

| tert-butylamine (B42293) |

| thionyl chloride |

| phosphorus trichloride |

Crystallographic and Solid State Architectural Studies

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid. This method would provide a complete picture of the molecular conformation and crystal packing of N-tert-Butyl-4-nitrobenzamide.

Precise Molecular Structure Determination

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

Analysis of Intramolecular Dihedral Angles

The flexibility of the this compound molecule is largely determined by the rotation around its single bonds. The dihedral angles, which describe the twist between different parts of the molecule, would be precisely determined. Of particular interest are the dihedral angles between the plane of the benzene (B151609) ring and the amide plane, as well as the orientation of the tert-butyl group relative to the amide bond. These angles are influenced by a balance of steric hindrance and electronic delocalization.

Supramolecular Interactions and Crystal Engineering

The way individual molecules of this compound assemble in the solid state is directed by a variety of intermolecular forces. Understanding these interactions is key to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the crystal packing of amides.

The amide group in this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that the primary interaction governing the crystal packing is the formation of N—H···O hydrogen bonds. These interactions typically link molecules into chains or dimers. For instance, molecules could be connected head-to-tail, forming infinite chains running through the crystal lattice. The presence of the nitro group provides additional strong hydrogen bond acceptors (the oxygen atoms), which could lead to more complex, three-dimensional hydrogen-bonded networks.

Furthermore, C—H···π interactions, where a C-H bond points towards the electron-rich π-system of the nitro-substituted benzene ring of a neighboring molecule, are also plausible. These interactions, although weaker, are known to be important in stabilizing the crystal structures of aromatic compounds. The interplay of these various strong and weak interactions would dictate the final, intricate three-dimensional arrangement of this compound molecules in the solid state.

Polymorphism and Solid-State Conformational Landscapes

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in organic molecules, arising from the ability of a compound to adopt different molecular conformations or packing arrangements in the solid state. While no definitive study on the polymorphism of this compound has been published, discrepancies in reported melting points (ranging from 157°C to 163°C) suggest that different crystalline forms may be accessible under varied crystallization conditions. rsc.org

Conformational Flexibility: The conformational landscape of this compound is primarily defined by the torsion angles around two key bonds:

Ar-C(O) bond: Rotation around this bond determines the degree of planarity between the phenyl ring and the amide group.

C(O)-N bond: Rotation around this bond is generally restricted due to the partial double-bond character of the amide linkage, but deviation from planarity can occur.

The presence of the bulky N-tert-butyl group introduces significant steric hindrance. This bulk is expected to force the phenyl ring and the amide plane to be non-coplanar to minimize steric repulsion. In the crystal structure of a related compound, N,N-Dicyclohexyl-4-nitrobenzamide, the two independent molecules in the asymmetric unit exhibit C-C-C=O torsion angles of 121.5° and -119.6°, indicating a significant twist from planarity. nih.gov A similar non-planar conformation is highly probable for this compound.

This inherent conformational flexibility, combined with the potential for different hydrogen-bonding patterns (e.g., chains vs. dimers), creates a scenario where multiple, energetically similar crystal packing arrangements could exist, making the compound a likely candidate for polymorphism. Each theoretical polymorph would possess a unique set of physical properties, stemming from its distinct solid-state architecture.

The table below presents key conformational torsion angles from a related structure to illustrate the likely solid-state conformation.

| Compound | Torsion Angle | Value (°) | Reference |

| N,N-Dicyclohexyl-4-nitrobenzamide (Molecule 1) | C(Ar)-C(Ar)-C=O | 121.5 | nih.gov |

| N,N-Dicyclohexyl-4-nitrobenzamide (Molecule 2) | C(Ar)-C(Ar)-C=O | -119.6 | nih.gov |

Chemical Reactivity and Reaction Mechanisms

Nitro Group Reactivity and Transformations

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations.

Electrochemical Characterization of Reduction Potentials

The electrochemical reduction of nitroarenes, including N-tert-Butyl-4-nitrobenzamide, is a well-studied area. nih.govrsc.orgrsc.orgresearchgate.netacs.org The reduction potential of the nitro group can be determined using techniques like cyclic voltammetry, often in a solvent such as acetonitrile (B52724) with a supporting electrolyte. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. rsc.orgacs.org The initial two-electron reduction yields a nitroso intermediate, which is often more easily reduced than the starting nitro compound, leading to the formation of a hydroxylamine (B1172632) derivative after another two-electron reduction. acs.org

The pH of the medium plays a crucial role in the reduction process, as protons are consumed during the reaction. acs.org The reduction potentials can vary significantly with changes in pH. acs.org For instance, the reduction of nitrobenzene (B124822) to phenylhydroxylamine shows a potential difference of approximately 550 mV between pH 1 and pH 13. acs.org

The choice of electrode material is also critical. Materials with a high overpotential for the hydrogen evolution reaction, such as boron-doped diamond (BDD), are preferred to ensure selectivity for the reduction of the nitro group. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. smolecule.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. While the nitro group itself can be replaced, it more commonly facilitates the substitution of other leaving groups located at the ortho or para positions. google.com

The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this intermediate.

Common nucleophiles used in SNAr reactions with nitroaromatics include amines, thiols, and alkoxides. smolecule.com The reactions are typically carried out in the presence of a base. smolecule.com The efficiency and selectivity of SNAr reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. d-nb.inforesearchgate.netresearchgate.net

Amide Bond Reactivity and Functionalization

The amide bond in this compound also exhibits characteristic reactivity. Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (4-nitrobenzoic acid) and amine (tert-butylamine). evitachem.com

The amide group can also direct functionalization to other parts of the molecule. For instance, the amide nitrogen can be involved in directing C-H activation reactions. ibs.re.kr Research has shown that N-tert-butylbenzamides can be effective substrates for rhodium-catalyzed direct C-H amination of arenes. ibs.re.kr

Furthermore, the amide bond itself can be a target for functionalization. While less common than reactions involving the nitro group, methods for the transformation of the amide bond are an active area of research.

Mechanistic Elucidation Strategies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Several strategies are employed for this purpose.

Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique for tracing the pathways of atoms and functional groups during a chemical reaction. numberanalytics.comrug.nl By replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the fate of that specific atom can be followed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For example, to study the mechanism of a reduction reaction, one could synthesize this compound with a deuterium-labeled tert-butyl group or a ¹⁵N-labeled nitro group. Analysis of the products would reveal how these labeled fragments are incorporated, providing insight into bond-breaking and bond-forming steps. numberanalytics.com This method is invaluable for distinguishing between different possible reaction pathways. numberanalytics.comrug.nl

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies, which measure the rate of a reaction, provide quantitative information about the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a rate law can be determined, which offers clues about the composition of the transition state of the rate-determining step.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. acs.org By determining the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the reaction. Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. acs.org These theoretical calculations, when combined with experimental data, provide a detailed picture of the reaction mechanism at the molecular level. acs.org

Stability and Degradation Pathways in Chemical Environments

The chemical stability of this compound is a critical factor influencing its storage, handling, and application, particularly in fields like organic synthesis and pharmaceutical research. The presence of the electron-withdrawing nitro group and the sterically bulky tert-butyl group on the benzamide (B126) scaffold dictates its reactivity and degradation profile.

Under accelerated stability testing conditions, which involve exposure to heat (40–60°C), high humidity (75% RH), and UV light, this compound can undergo degradation. The primary degradation pathways observed include hydrolysis of the amide bond and reduction of the nitro group. evitachem.com Hydrolysis, which can occur under acidic or basic conditions, results in the formation of 4-nitrobenzoic acid and tert-butylamine (B42293). evitachem.com The reduction of the nitro group leads to the formation of N-tert-Butyl-4-aminobenzamide. smolecule.com This reduction can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. smolecule.com

To mitigate degradation, it is recommended to store this compound in amber vials at –20°C with a desiccant to protect it from light and moisture.

A multi-technique approach is essential for the comprehensive identification and characterization of the degradation products of this compound. The selection of analytical methods depends on the nature of the degradation products, whether they are volatile or non-volatile, and the complexity of the sample matrix.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column and UV detection at 254 nm (due to the absorbance of the nitro group), is a primary technique for monitoring the degradation of the parent compound and quantifying non-volatile degradation products. Method validation should ensure linearity across a suitable concentration range.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: For trace-level analysis and unambiguous identification of degradation products, LC coupled with mass spectrometry is invaluable. High-resolution LC-MS (HR-LC-MS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown degradation products like hydroxylamine or amine derivatives. Tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for quantifying specific degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile byproducts that may arise from degradation, such as tert-butylamine released during hydrolysis.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the structural elucidation of degradation products. For instance, in ¹H NMR, the disappearance of the characteristic singlet for the tert-butyl protons (around δ 1.2–1.4 ppm) and changes in the aromatic proton signals (δ 8.0–8.3 ppm) can indicate degradation. ¹³C NMR can confirm changes in the carbon skeleton, such as the loss of the carbonyl signal (~165–170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify changes in functional groups. The characteristic stretches for the amide C=O (~1650 cm⁻¹) and the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) can be monitored to track the degradation of the parent compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In studies involving oxidative stress, EPR spectroscopy can be employed to detect the formation of free radicals, such as nitro anion radicals, which may be generated during reactions like the Fenton reaction.

Other Approaches:

Kinetic Modeling: By conducting degradation studies at elevated temperatures, kinetic modeling using Arrhenius plots can be used to predict the shelf-life and degradation rates of this compound at standard storage temperatures (e.g., 25°C).

Prediction of Chromatographic Retention Time: As a supplementary tool, the prediction of chromatographic retention times can aid in the tentative identification of degradation products, which can then be confirmed using other analytical techniques. uoa.gr

The combination of these methodologies provides a robust framework for identifying and quantifying the degradation products of this compound, leading to a comprehensive understanding of its stability and degradation pathways in various chemical environments.

Advanced Research Applications and Future Directions

Role in Complex Organic Molecule Synthesis

N-tert-Butyl-4-nitrobenzamide serves as a critical intermediate in the multi-step synthesis of more complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its utility stems from the distinct reactivity of its functional groups.

The para-nitro group is the primary site for chemical modification. It can be readily reduced under various catalytic hydrogenation conditions to yield N-tert-butyl-4-aminobenzamide. google.com This transformation is a key step, as the resulting amino group opens up a vast array of synthetic possibilities. The amine can undergo diazotization, acylation, alkylation, or serve as a nucleophile in coupling reactions to build larger, more intricate molecules. This amino derivative is a recognized building block in medicinal chemistry for creating compounds with potential therapeutic activities. xdbiochems.comxindaobiotech.com

The N-tert-butyl group, while generally unreactive, provides stability and imparts specific solubility characteristics to the molecule. Its steric bulk can also protect the amide bond from certain chemical reactions, allowing for selective transformations elsewhere on the molecule. Researchers leverage this stability to perform chemistry on the aromatic ring and nitro group without disturbing the amide linkage. A patented method highlights the conversion of this compound to its amino derivative within a microchannel reactor, underscoring its role as a key precursor in modern, efficient synthetic processes. google.com

Contributions to New Synthetic Methodology Development

The development of novel, efficient, and safe synthetic methods is a cornerstone of modern chemistry. This compound and its derivatives serve as important substrates in the validation and optimization of these new methodologies.

One prominent example is its use in continuous flow chemistry. A method for preparing N-tert-butyl-4-aminobenzamide utilizes a microchannel reactor for the catalytic hydrogenation of this compound. google.com This approach offers significant advantages over traditional batch processing, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat and mass transfer, higher yields, and greater scalability. By using this compound as a model substrate, researchers can effectively demonstrate the efficiency and robustness of such microreactor systems for performing energetic reactions like catalytic hydrogenation.

Furthermore, the synthesis of various nitrobenzamide derivatives has been used to explore and refine catalytic systems, such as copper-catalyzed reactions for forming amide bonds. researchgate.net The predictable reactivity of the nitrobenzamide core allows chemists to assess the efficacy and substrate scope of new catalytic protocols, thereby contributing to the broader toolkit of synthetic organic chemistry.

Application in Functional Material Precursors

The distinct electronic and structural properties of this compound make it and its derivatives attractive precursors for the synthesis of functional materials, including coordination complexes and nanomaterials.

Ligand Design for Coordination Chemistry

While this compound itself is not typically used as a ligand, its derivative, N-tert-butyl-4-aminobenzamide, possesses functional groups suitable for coordinating with metal ions. The amino group (-NH2) and the carbonyl oxygen of the amide group can both act as Lewis basic sites, allowing the molecule to function as a monodentate or a bridging ligand.

The coordination of the amino group to a metal center is common, forming stable complexes. The amide oxygen can also coordinate, though it is a weaker donor. This dual functionality allows for the potential formation of coordination polymers or metal-organic frameworks (MOFs). The bulky N-tert-butyl group can influence the resulting structure by sterically directing the self-assembly process, potentially leading to complexes with specific topologies and properties. Research on related molecules, such as those containing an N-tert-butylphenyl moiety, has shown their utility in creating dimeric metal complexes with interesting magnetic properties, providing a blueprint for how the N-tert-butyl-4-aminobenzamide scaffold could be used. nih.govsci-hub.ru

Precursors for Nanomaterial Deposition

Nitroaromatic compounds are increasingly being explored as precursors or modifiers in the synthesis of nanomaterials. researchgate.net The reduction of nitroaromatics on the surface of metallic nanoparticles is a well-studied catalytic process. mdpi.comresearchgate.net this compound can be utilized in this context in several ways.

It can act as a molecular precursor where the nitro group is reduced by a reducing agent in the presence of metal salts. This process can be part of the formation of metal nanoparticles, where the organic molecule influences the nucleation and growth of the particles. Alternatively, the molecule can serve as a capping agent. After the formation of nanoparticles, the N-tert-butyl-4-aminobenzamide (formed via in-situ reduction) can adsorb onto the nanoparticle surface. The bulky tert-butyl group would provide a stabilizing steric barrier, preventing aggregation and controlling the size and dispersity of the nanoparticles. This approach is valuable for creating stable nanoparticle catalysts for various applications. mdpi.com

Structure-Reactivity Relationship (SAR) Studies in Chemical Research

Impact of Steric and Electronic Modifiers on Chemical Behavior

The chemical behavior of this compound is dictated by the combined influence of its two key substituents: the N-tert-butyl group and the 4-nitro group.

Electronic Effects: The nitro group at the para-position exerts a powerful electron-withdrawing effect on the entire molecule. This occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene (B151609) ring through the sigma bonds. stpeters.co.in

Resonance Effect (-M): The nitro group can delocalize pi-electrons from the benzene ring onto itself, further decreasing the electron density on the ring. stpeters.co.inucalgary.ca

This strong electron withdrawal deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. Conversely, it activates the ring towards nucleophilic aromatic substitution.

Steric Effects: The N-tert-butyl group is sterically demanding due to its large size. libretexts.org This steric hindrance primarily affects the reactivity of the adjacent amide functional group. It can physically block the approach of reagents to the amide nitrogen and carbonyl carbon, potentially slowing down reactions like hydrolysis. researchgate.net This steric shielding can enhance the chemical stability of the amide bond under certain conditions.

The following table summarizes the distinct contributions of each functional group to the molecule's reactivity profile.

| Functional Group | Type of Effect | Consequence on Reactivity |

| 4-Nitro Group | Electronic (Inductive & Resonance) | - Strongly deactivates the aromatic ring towards electrophilic attack.- Activates the ring for potential nucleophilic substitution.- Increases the acidity of aromatic protons. |

| N-tert-Butyl Group | Steric | - Hinders reactions at the adjacent amide carbonyl and nitrogen atoms.- Increases the stability of the amide bond.- Influences the molecule's preferred conformation. |

These well-defined steric and electronic effects make this compound a valuable tool for researchers investigating reaction mechanisms and developing predictive models for chemical reactivity. ucsb.edu

Q & A

Q. How can computational tools predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Apply EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients .

- Metabolite Prediction : Use Meteor Nexus software to map plausible microbial degradation pathways (e.g., nitroreductase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.